molecular formula C20H18O2 B3059794 4-(4-Benzyloxyphenyl)-2-methylphenol CAS No. 1261942-62-4

4-(4-Benzyloxyphenyl)-2-methylphenol

Cat. No. B3059794
CAS RN: 1261942-62-4
M. Wt: 290.4
InChI Key: KWJYGJDDTZNRHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “4-(4-Benzyloxyphenyl)-2-methylphenol” would likely involve multiple ring structures and possibly an ether linkage due to the ‘benzyloxy’ component .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-Benzyloxyphenyl)-2-methylphenol” could be quite diverse, depending on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Benzyloxyphenyl)-2-methylphenol” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications . 4-(4-Benzyloxyphenyl)-2-methylphenol could potentially be used in the synthesis of these Schiff bases.

Preparation of Bazedoxifene Acetate

4’-Benzyloxy-2-bromopropiophenone, a compound similar to 4-(4-Benzyloxyphenyl)-2-methylphenol, is used as an intermediate in the preparation of Bazedoxifene acetate . It’s plausible that 4-(4-Benzyloxyphenyl)-2-methylphenol could also be used in a similar manner.

Synthesis of Hetaryl-Azophenol Dyes

4-Benzyloxyphenol is used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . Given the structural similarity, 4-(4-Benzyloxyphenyl)-2-methylphenol might also be used in this application.

Use in the Rubber Industry

4-Benzyloxyphenol is used in the rubber industry . Given its similar structure, 4-(4-Benzyloxyphenyl)-2-methylphenol could potentially be used in a similar capacity.

Use as a Depigmenting Agent

4-Benzyloxyphenol acts as a depigmenting agent . It’s possible that 4-(4-Benzyloxyphenyl)-2-methylphenol could be used in a similar way.

Photodynamic Therapy (PDT)

A new series of cyanoaryl porphyrazines with 4-(2-propinyloxy)phenyl and 4-benzyleoxyphenyl fragments in a macrocycle framing was reported to exhibit a good potential as the effective photosensitizer for photodynamic therapy (PDT) . Given the structural similarity, 4-(4-Benzyloxyphenyl)-2-methylphenol might also be used in this application.

properties

IUPAC Name

2-methyl-4-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJYGJDDTZNRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684058
Record name 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)-2-methylphenol

CAS RN

1261942-62-4
Record name 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Benzyloxyphenyl)-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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